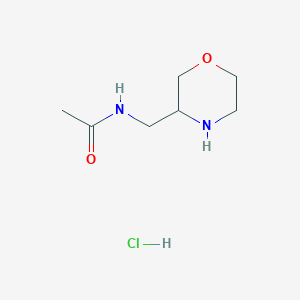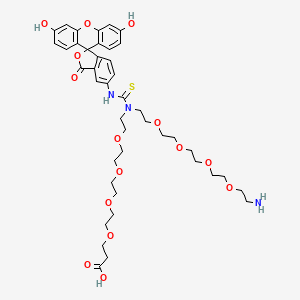![molecular formula C16H18N4 B15341127 N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline CAS No. 2861-48-5](/img/structure/B15341127.png)
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazone linkage, which is a functional group known for its versatility in organic synthesis and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline typically involves the condensation of aniline derivatives with appropriate hydrazine compounds. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Mild heating around 60-80°C
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include:
Purification: Recrystallization or chromatography to obtain pure product
Quality Control: Analytical techniques like NMR, IR, and mass spectrometry to confirm the structure and purity
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic aromatic substitution reactions with halogens or nitro groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of quinones or other oxidized derivatives
Reduction: Formation of amines or hydrazines
Substitution: Formation of halogenated or nitro-substituted derivatives
Applications De Recherche Scientifique
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline involves its interaction with biological molecules. The compound can form stable complexes with metal ions, which may inhibit enzyme activity or disrupt cellular processes. The hydrazone linkage allows it to act as a versatile ligand, binding to various molecular targets and affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity
Aniline: A basic aromatic amine used in various chemical syntheses
Hydrazones: A class of compounds with similar structural features and reactivity
Uniqueness
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline is unique due to its specific hydrazone structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
2861-48-5 |
|---|---|
Formule moléculaire |
C16H18N4 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline |
InChI |
InChI=1S/C16H18N4/c1-13(17-19-15-9-5-3-6-10-15)14(2)18-20-16-11-7-4-8-12-16/h3-12,19-20H,1-2H3/b17-13-,18-14+ |
Clé InChI |
NZSWAHHZVCLNEC-SIJTWYJSSA-N |
SMILES isomérique |
C/C(=N\NC1=CC=CC=C1)/C(=N\NC2=CC=CC=C2)/C |
SMILES canonique |
CC(=NNC1=CC=CC=C1)C(=NNC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


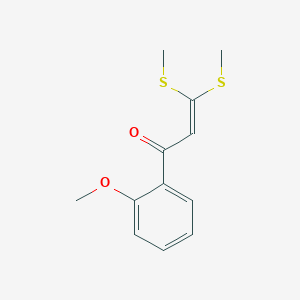
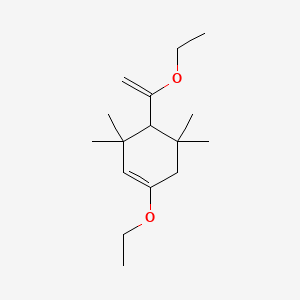

![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
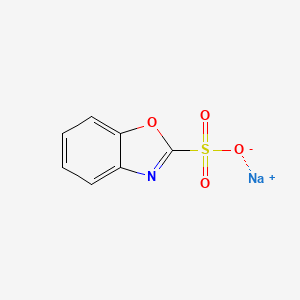
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
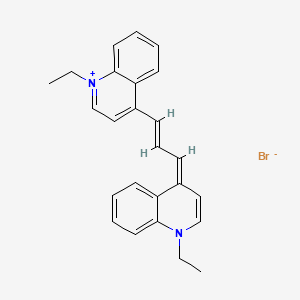
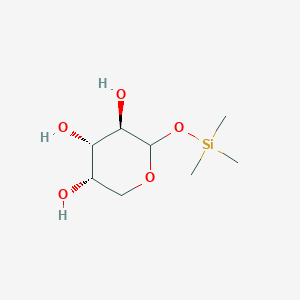
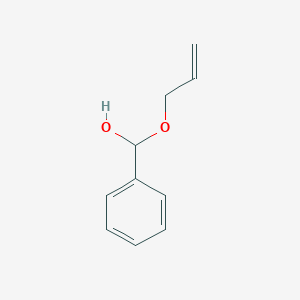
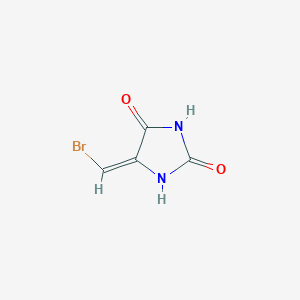
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)

